molecular formula C6H11NO3 B14499505 Prop-2-en-1-yl (hydroxymethyl)methylcarbamate CAS No. 63970-23-0

Prop-2-en-1-yl (hydroxymethyl)methylcarbamate

Cat. No.: B14499505
CAS No.: 63970-23-0
M. Wt: 145.16 g/mol
InChI Key: UCAZEJBUGLIYKG-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl (hydroxymethyl)methylcarbamate is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a prop-2-en-1-yl group, a hydroxymethyl group, and a methylcarbamate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl (hydroxymethyl)methylcarbamate typically involves the reaction of prop-2-en-1-ol with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the yield of the product. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl (hydroxymethyl)methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Prop-2-en-1-yl (hydroxymethyl)methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl (hydroxymethyl)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Prop-2-en-1-yl (hydroxymethyl)methylcarbamate can be compared with other similar compounds, such as:

  • Prop-2-en-1-yl N-methylcarbamate
  • Prop-2-en-1-yl N-(hydroxymethyl)carbamate

These compounds share similar structural features but differ in their functional groups and overall reactivity. The unique combination of functional groups in this compound gives it distinct properties and applications.

Properties

CAS No.

63970-23-0

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

prop-2-enyl N-(hydroxymethyl)-N-methylcarbamate

InChI

InChI=1S/C6H11NO3/c1-3-4-10-6(9)7(2)5-8/h3,8H,1,4-5H2,2H3

InChI Key

UCAZEJBUGLIYKG-UHFFFAOYSA-N

Canonical SMILES

CN(CO)C(=O)OCC=C

Origin of Product

United States

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